molecular formula C12H13N3O3S B11278974 2-(2-acetamidothiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11278974
M. Wt: 279.32 g/mol
InChI Key: ATUOTBULFJINTA-UHFFFAOYSA-N
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Description

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features both thiazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-AMINOTHIAZOL-4-YL)ACETIC ACID: This compound shares the thiazole ring but lacks the furan moiety.

    (2-MERCAPTO-1,3-THIAZOL-4-YL)ACETIC ACID: This compound also features the thiazole ring but has different functional groups.

Uniqueness

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of thiazole and furan rings, which may confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C12H13N3O3S/c1-8(16)14-12-15-9(7-19-12)5-11(17)13-6-10-3-2-4-18-10/h2-4,7H,5-6H2,1H3,(H,13,17)(H,14,15,16)

InChI Key

ATUOTBULFJINTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2

Origin of Product

United States

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